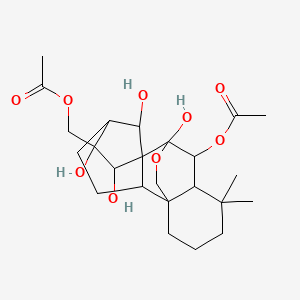

Rabdophyllin H

CAS No.:

Cat. No.: VC16243695

Molecular Formula: C24H36O9

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H36O9 |

|---|---|

| Molecular Weight | 468.5 g/mol |

| IUPAC Name | (10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl)methyl acetate |

| Standard InChI | InChI=1S/C24H36O9/c1-12(25)31-11-22(29)14-6-7-15-21-9-5-8-20(3,4)16(21)18(33-13(2)26)24(30,32-10-21)23(15,17(14)27)19(22)28/h14-19,27-30H,5-11H2,1-4H3 |

| Standard InChI Key | QVVHQFHGOUAXTG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1(C2CCC3C45CCCC(C4C(C(C3(C2O)C1O)(OC5)O)OC(=O)C)(C)C)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Rabdophyllin H’s backbone consists of a pentacyclic framework with six chiral centers, including a 7,20-epoxy bridge and acetylated hydroxyl groups at positions C-6 and C-17 . The β-configuration of the C-14 hydroxyl group and the α-orientation of the C-7 epoxy moiety are critical for its bioactivity . The presence of acetate groups enhances its lipophilicity, facilitating membrane permeability and intracellular uptake .

Table 1: Key Chemical Properties of Rabdophyllin H

| Property | Value | Source |

|---|---|---|

| CAS Number | 102641-82-7 | |

| Molecular Formula | C₂₄H₃₆O₉ | |

| Molecular Weight | 468.54 g/mol | |

| Functional Groups | Hydroxyl, acetate, epoxy | |

| Solubility | Polar organic solvents |

Isolation and Natural Occurrence

Rabdophyllin H is extracted from the aerial parts of Isodon excisoides using chromatographic techniques such as silica gel column chromatography and preparative HPLC . Its isolation is often accompanied by structurally related diterpenoids, including henryin and oridonin, which share similar biosynthetic pathways . The plant’s secondary metabolites are influenced by environmental factors, with higher Rabdophyllin H yields observed in specimens harvested during late flowering stages .

Biological Activities and Mechanisms of Action

Cytotoxic Effects

Rabdophyllin H demonstrates broad-spectrum cytotoxicity against human cancer cell lines, including HCT-116 (colon), HepG2 (liver), and A2780 (ovarian) cells . In vitro assays reveal IC₅₀ values ranging from 1.09 to 8.53 µM, with pronounced activity against HCT-116 (IC₅₀: 1.31 µM) and NCI-H1650 (lung) cells (IC₅₀: 2.07 µM) . Comparative studies indicate that the 20-OAc group enhances cytotoxicity, as its removal reduces potency by 3- to 5-fold .

Table 2: Cytotoxic Activity of Rabdophyllin H Against Cancer Cell Lines

Structure-Activity Relationships (SAR)

The epoxy bridge between C-7 and C-20 is indispensable for maintaining cytotoxic activity, as its cleavage abolishes anti-proliferative effects . Additionally, the β-configuration at C-20 correlates with enhanced selectivity toward lung and liver cancer cells, suggesting stereospecific interactions with cellular targets . Acetylation of hydroxyl groups at C-6 and C-17 further optimizes bioavailability by reducing metabolic degradation .

Research Findings and Pharmacological Implications

Apoptosis Induction

Rabdophyllin H triggers apoptosis in HCT-116 cells via the mitochondrial pathway, characterized by cytochrome c release, caspase-3 activation, and PARP cleavage . These effects are mediated by the inhibition of anti-apoptotic Bcl-2 proteins and upregulation of pro-apoptotic Bax .

Synergistic Effects

Combination studies with paclitaxel reveal synergistic cytotoxicity in A2780 ovarian cancer cells, reducing paclitaxel’s IC₅₀ by 40% . This synergy is attributed to Rabdophyllin H’s ability to inhibit P-glycoprotein, a drug efflux pump associated with chemoresistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume